2-Amino-1-(5-chloropyridin-2-YL)ethan-1-OL
Description
Structural Features and Stereochemical Significance of 2-Amino-1-(5-chloropyridin-2-YL)ethan-1-OL
The structure of this compound is characterized by an ethanol (B145695) backbone substituted with three key functional groups: a primary amine (-NH2) at the C2 position, a hydroxyl group (-OH) at the C1 position, and a 5-chloropyridin-2-yl moiety also at the C1 position. The carbon atom at the C1 position, which is bonded to the hydroxyl group, the pyridine (B92270) ring, and the rest of the ethyl chain, is a stereocenter.
This chirality means the compound can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The stereochemical configuration is of paramount importance in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for inducing stereoselectivity in chemical reactions. Chiral 1,2-amino alcohols are foundational motifs in numerous natural products and synthetic compounds and are highly valued as building blocks, chiral auxiliaries, and ligands for metal-catalyzed asymmetric reactions. nih.gov
The electronic properties of the molecule are significantly influenced by the 5-chloropyridine ring. The nitrogen atom within the pyridine ring and the chlorine atom at the 5-position are both electron-withdrawing, which affects the reactivity of the aromatic system and the adjacent benzylic position. Furthermore, the amino and hydroxyl groups provide sites for hydrogen bonding, influencing the compound's physical properties and its ability to coordinate with metal centers when used as a ligand.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O |
| Molecular Weight | 172.61 g/mol |
| Key Structural Features | Chiral Center, Primary Amine, Secondary Alcohol, Chloropyridine Ring |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) |
| Hydrogen Bond Acceptors | 3 (from N in pyridine, -OH, -NH₂) |
Contextual Role of Pyridine-Based Amino Alcohols in Contemporary Chemical Research
Pyridine-based amino alcohols represent a significant class of compounds in modern chemistry due to their utility as versatile chiral synthons. Enantiomerically pure β-amino alcohols are particularly valuable and can be synthesized through various methods, including the opening of epoxides. researchgate.net Their importance stems from their application in several key areas of organic synthesis.
One of the most prominent uses of chiral amino alcohols, including those with pyridine moieties, is in the synthesis of ligands for asymmetric catalysis. nih.gov The 1,2-amino alcohol framework is a precursor to widely used chiral oxazoline-containing ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. These ligands can coordinate with various transition metals to form catalysts that facilitate a broad range of enantioselective transformations, including hydrogenations, allylic alkylations, and cyclizations. nih.govrsc.org
Furthermore, these compounds serve as key intermediates in the stereodivergent synthesis of other valuable molecules. For instance, chiral β-amino alcohols can be converted into chiral vicinal diamines, which are themselves important ligands and building blocks for biologically active compounds. nih.gov They are also used as precursors for the synthesis of piperidines, a common structural motif found in many pharmaceuticals. nih.gov The ability to predictably assemble these complex structures from readily available chiral amino alcohols highlights their central role in the efficient construction of molecules with defined stereochemistry. nih.gov
Overview of Research Directions for this compound
The specific structural characteristics of this compound suggest several promising directions for future research, primarily leveraging its chirality and the presence of the functionalized pyridine ring.
Asymmetric Catalysis: A primary research avenue is the development of novel chiral ligands. The compound can be used as a scaffold to synthesize new PyBOX-type ligands. The presence of the chlorine atom on the pyridine ring allows for fine-tuning of the ligand's electronic properties, which can influence the catalytic activity and enantioselectivity of the resulting metal complex. These new catalysts could be screened for efficacy in a variety of asymmetric reactions.
Medicinal Chemistry: The 2-amino-5-chloropyridine (B124133) substructure is an important intermediate in the synthesis of various pharmaceuticals. chemicalbook.comgoogle.com Given that the amino alcohol motif is also a well-known pharmacophore, this compound represents a valuable starting material for the creation of new drug candidates. Research could focus on incorporating this chiral building block into larger molecules to explore potential biological activities. The biocatalytic synthesis of chiral alcohols and amino acids is a well-established strategy for the development of pharmaceuticals, underscoring the potential of this compound as an intermediate. nih.gov
Synthesis of Novel Heterocycles: The molecule's functional groups can be used to construct novel heterocyclic systems. For example, intramolecular reactions could lead to the formation of fused ring systems containing the chloropyridine core, which may possess unique chemical and physical properties.
Table 2: Potential Research Applications
| Research Area | Application Focus | Rationale |
|---|---|---|
| Asymmetric Catalysis | Development of new chiral PyBOX or BOX ligands. | The chiral amino alcohol backbone is a proven scaffold for effective ligands. nih.gov |
| Medicinal Chemistry | Use as a chiral building block for bioactive molecules. | Both the chloropyridine and amino alcohol motifs are common in pharmaceuticals. chemicalbook.comnih.gov |
| Materials Science | Precursor for functional organic materials. | Pyridine derivatives are explored for applications such as low dielectric constant materials. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-amino-1-(5-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2 |
InChI Key |
QKWUUKLICHKXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Amino 1 5 Chloropyridin 2 Yl Ethan 1 Ol and Its Analogues
Enantioselective Synthesis of Chiral 1,2-Amino Alcohols
The development of synthetic routes that afford enantiomerically pure 1,2-amino alcohols is of paramount importance. Various strategies have been devised, ranging from the reduction of prochiral precursors to sophisticated biocatalytic and asymmetric catalytic methods.
Asymmetric Reduction of α-Amino Ketone Precursors
A highly effective and widely utilized method for the synthesis of chiral 1,2-amino alcohols is the asymmetric reduction of α-amino ketones. This approach is advantageous as it establishes the crucial stereocenter at the alcohol group in a controlled manner. Transition metal catalysts, particularly those based on ruthenium and iridium, have proven to be exceptionally efficient for this transformation.
For instance, ruthenium complexes with chiral diamine ligands, such as those developed by Noyori and co-workers, are powerful catalysts for the asymmetric transfer hydrogenation of α-amino ketones. These reactions typically employ formic acid or isopropanol (B130326) as the hydrogen source and can achieve excellent enantioselectivities and high yields. researchgate.netnih.gov More recently, cobalt-catalyzed asymmetric hydrogenation has emerged as a promising alternative, offering high efficiency with functionalized aryl rings, achieving up to 99% enantiomeric excess (ee) in short reaction times.
Another significant advancement is the use of chiral Lewis acids to catalyze the reduction of α-amino ketones with mild reducing agents like potassium borohydride (B1222165) (KBH4). This method is operationally simple and tolerant to moisture, avoiding the need for stringent anhydrous conditions.
| Catalyst/Method | Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |
| RuCl(S,S)-TsDPEN | Unprotected α-amino ketones | HCOOH/NEt3 | High | >99 | nih.gov |
| Cobalt-bisphosphine complex | α-Primary amino ketones | H2 | High | up to 99 | |
| Chiral N,N'-dioxide-metal complex | α-Amino ketones | KBH4 | High | High |
Biocatalytic Approaches Utilizing Amine Dehydrogenases for Chiral Amino Alcohol Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs) have been successfully engineered and employed for the asymmetric reductive amination of α-hydroxy ketones. This one-step process uses ammonia (B1221849) as the amine source, providing direct access to chiral vicinal amino alcohols with exceptional enantioselectivity, often exceeding 99% ee.
The utility of this biocatalytic approach has been demonstrated in the synthesis of key pharmaceutical intermediates. By leveraging engineered AmDHs, a broad range of α-hydroxy ketones can be converted to their corresponding (S)-configured vicinal amino alcohols with high conversions.
| Enzyme | Substrate Type | Amine Source | Conversion (%) | ee (%) |
| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | Ammonia | up to 99 | >99 |
| Engineered Amine Dehydrogenase (AmDH) | Various α-hydroxy ketones | Ammonia | High | >99 |
Chiral Auxiliary-Mediated Diastereoselective Syntheses
The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In the synthesis of 1,2-amino alcohols, a chiral auxiliary is temporarily attached to the molecule to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
A common approach involves the use of pseudoephedrine as a chiral auxiliary. For example, a practical and high-yielding synthesis of chiral 1,2-amino alcohols has been developed using arylglyoxals and a pseudoephedrine auxiliary. This Brønsted acid-catalyzed reaction produces morpholinone products with high diastereoselectivity, which can then be converted to the target 1,2-amino alcohols in a subsequent two-step protocol.
Another strategy involves the use of chiral oxazolidinones, popularized by Evans, which can direct the stereoselective alkylation or aldol (B89426) reactions of attached acyl groups. The resulting products can then be transformed into chiral 1,2-amino alcohols.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Overall Yield | Reference |
| Pseudoephedrine | Condensation with arylglyoxal | High | High | |
| Evans Oxazolidinone | Aldol Reaction | >95:5 | Good |
Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations
The asymmetric formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds provides a direct route to complex chiral molecules, including 1,2-amino alcohols. These methods often offer high atom economy and can significantly shorten synthetic sequences.
For C-C bond formation, the copper-catalyzed reductive coupling of ketones with N-substituted allyl equivalents has been developed to access chiral protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. acs.org This method allows for the enantioselective addition of an amino-substituted allyl group to a ketone, creating the 1,2-amino alcohol skeleton with an appended alkene for further functionalization.
In the realm of C-N bond formation, palladium-catalyzed diastereoselective allylic C-H amination has been shown to be a powerful tool. This reaction can be used to synthesize syn-1,2-amino alcohols from chiral homoallylic N-tosyl carbamates. The stereocenter bearing the carbamate (B1207046) directs the diastereoselectivity of the C-H amination, leading to the formation of vinyl-substituted oxazolidinones which can be readily converted to the desired amino alcohols.
| Catalytic System | Bond Formed | Substrates | Selectivity | Yield |
| Copper-chiral ligand | C-C | Ketones, Allenamides | High dr and ee | Good |
| Palladium(II)-sulfoxide | C-N | Chiral homoallylic N-tosyl carbamates | Good dr | Good |
Multi-step Organic Synthesis Pathways for 2-Amino-1-(5-chloropyridin-2-YL)ethan-1-OL
The synthesis of the specific target molecule, this compound, requires a multi-step approach, typically starting from a readily available pyridyl precursor.
Synthesis from 1-(5-chloropyridin-2-yl)ethanone (B1589478) Precursors
A logical and efficient synthetic route to this compound commences with the corresponding ketone, 1-(5-chloropyridin-2-yl)ethanone. This pathway involves the introduction of the amino group at the α-position to the carbonyl, followed by the stereoselective reduction of the ketone.
Step 1: α-Amination of 1-(5-chloropyridin-2-yl)ethanone
Direct α-amination of ketones is a challenging transformation. A common strategy to achieve this is through an intermediate, such as an α-halo ketone or an α-azido ketone. For instance, the ketone can be brominated at the α-position using a reagent like N-bromosuccinimide (NBS) to yield 2-bromo-1-(5-chloropyridin-2-yl)ethanone. Subsequent nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, would provide the α-amino ketone.
Alternatively, an α-azido ketone can be synthesized. This can be achieved through various methods, including the reaction of an α-halo ketone with sodium azide (B81097) or through more direct azidation protocols. The α-azido ketone, 2-azido-1-(5-chloropyridin-2-yl)ethanone, is a versatile intermediate.
Step 2: Asymmetric Reduction of the α-Amino Ketone or α-Azido Ketone
The key stereochemistry-determining step is the asymmetric reduction of the ketone functionality in the α-substituted intermediate.
Reduction of α-Amino Ketone: The resulting 2-amino-1-(5-chloropyridin-2-yl)ethanone can be subjected to asymmetric hydrogenation or transfer hydrogenation conditions as described in section 2.1.1. For example, a Ru(OAc)2{(S)-binap} catalyst has been shown to be highly effective for the direct asymmetric reductive amination of 2-acetylpyridines, which is a closely related transformation, achieving excellent enantioselectivities. acs.org
Reduction of α-Azido Ketone: The reduction of the α-azido ketone offers a dual benefit: the ketone is reduced to the alcohol, and the azide is concurrently or subsequently reduced to the primary amine. Chiral reducing agents or catalytic asymmetric hydrogenation can be employed to control the stereochemistry of the newly formed alcohol center. The azide group is typically reduced using reagents like H2/Pd-C or triphenylphosphine (B44618) followed by hydrolysis.
A plausible synthetic route is outlined below:
Scheme 1: Proposed Synthesis of this compound
| Step | Reaction | Reagents and Conditions (Representative) | Product | Yield (Typical) |
| 1 | α-Azidation of Ketone | 1. α-Bromination (e.g., NBS, AIBN) 2. Azide Displacement (e.g., NaN3, DMF) | 2-Azido-1-(5-chloropyridin-2-yl)ethanone | Good |
| 2 | Asymmetric Reduction | 1. Asymmetric Ketone Reduction (e.g., Chiral Borane Reagent) 2. Azide Reduction (e.g., H2, Pd/C) | This compound | Good |
This proposed pathway, based on established methodologies for analogous substrates, provides a reliable and stereocontrolled route to the target compound, this compound.
Construction of the Pyridine (B92270) Ring System with Subsequent Functionalization
The synthesis of the target molecule typically begins with the construction of the core 2,5-disubstituted pyridine ring. A common and practical approach involves the synthesis of a key intermediate, 2-amino-5-chloropyridine (B124133), followed by the elaboration of the 2-amino-1-ethan-1-ol side chain.
The direct and selective functionalization of the pyridine ring can be challenging due to its electron-poor nature. rsc.org Therefore, building the ring from acyclic precursors or functionalizing a pre-existing pyridine is the standard approach. rsc.org The synthesis of 2-amino-5-chloropyridine often starts from the readily available 2-aminopyridine (B139424). Several methods have been reported for the selective chlorination at the C5 position.
One established method involves the direct chlorination of 2-aminopyridine using a chlorinating agent in a strongly acidic medium, which enhances selectivity and yield by minimizing the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com Alternative methods use reagents like sodium hypochlorite (B82951) in the presence of hydrochloric acid, which can reduce costs and improve safety by avoiding the direct use of chlorine gas. google.com A multi-step route involving nitration, acylation, reduction, chlorination, and hydrolysis also yields the desired intermediate under milder conditions. guidechem.com
| Method | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Chlorination | 2-aminopyridine, Chlorine gas | Strongly acidic medium (e.g., H₂SO₄) | Up to 86.8% | google.comgoogle.com |
| Oxidative Chlorination | 2-aminopyridine, NaClO, HCl | Controlled temperature (10-25°C) | ~72% | google.com |
| Multi-step Synthesis | 2-aminopyridine, Nitrating agents, Acylating agents, Reducing agents, Chlorinating agents | Sequential reactions involving nitration, acylation, reduction, chlorination, hydrolysis | Not specified | guidechem.com |
| Photochemical-assisted Chlorination | 2-aminopyridine, Chlorine, Bromine (catalyst) | Blue LED lamp irradiation | 90-99% | patsnap.com |
Once 2-amino-5-chloropyridine is obtained, the subsequent functionalization to build the side chain can be achieved. A plausible pathway involves the acylation of the pyridine ring at the C2-position (after protecting the amino group), for instance, via a Friedel-Crafts-type reaction to introduce an acetyl group, forming 2-acetyl-5-chloropyridine. This ketone intermediate is pivotal for the subsequent steps of amination and reduction to yield the final amino alcohol structure.
Stereoselective Alkylation and Amination Strategies
The target compound, this compound, contains a chiral center at the carbon atom bearing the hydroxyl group. The development of stereoselective methods to control this center is crucial, as different stereoisomers often exhibit distinct biological activities. Chiral 1,2-amino alcohols are vital structural motifs in many biologically active compounds. nih.gov
Asymmetric synthesis of the target molecule can be effectively achieved through the stereoselective reduction of a prochiral ketone precursor, such as a 2-(bromoacetyl)-5-chloropyridine derivative. The asymmetric hydrogenation of pyridyl ketones is a well-established method for producing chiral pyridyl alcohols with high enantioselectivity. globethesis.com This transformation can be accomplished using chiral catalysts, such as those based on iridium complexes with tridentate ligands (e.g., Ir-f-amphox), which have demonstrated excellent catalytic ability. globethesis.com
Key Stereoselective Strategies:
Asymmetric Reduction: The reduction of the ketone precursor using a chiral reducing agent or a catalyst. This is a highly efficient method for setting the stereocenter of the alcohol.
Chiral Pool Synthesis: Starting from a chiral precursor that already contains the required stereochemistry.
Enzymatic Reactions: Utilizing enzymes that can perform stereoselective reductions or other transformations. A chemo-enzymatic approach can combine a mild chemical reduction with the high stereoselectivity of a biocatalytic cascade. mdpi.com
These strategies allow for the synthesis of specific enantiomers of the final amino alcohol, which is essential for developing pharmacologically active agents. nih.govnih.govrsc.orgresearchgate.net
Flow Chemistry and Process Intensification for Scalable Synthesis
For the large-scale production of active pharmaceutical ingredients (APIs), transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. pharmasalmanac.comunito.it This approach is a key component of process intensification, which aims to create manufacturing processes that are safer, more efficient, and more sustainable. pharmafeatures.comcetjournal.it
Flow chemistry involves performing chemical reactions in a continuous stream within a network of tubes or microreactors. researchgate.net This methodology provides superior control over critical process parameters such as temperature, pressure, and reaction time due to excellent heat and mass transfer characteristics. unito.itfrontiersin.org For the synthesis of this compound, several steps could be optimized using flow technology:
Hazardous Reactions: Steps like nitration or reactions involving highly reactive intermediates can be performed more safely in flow reactors due to the small reaction volumes at any given time. pharmasalmanac.com
Hydrogenation: The reduction of the pyridine ring or ketone precursors can be accomplished using continuous flow hydrogenation devices, which often employ packed-bed catalysts and allow for high pressure and temperature conditions to be safely maintained. researchgate.net
N-Oxidation: The N-oxidation of pyridine derivatives, a common functionalization step, can be rendered safer, greener, and more efficient in a continuous flow microreactor. researchgate.net
Process intensification not only enhances reaction efficiency and safety but also reduces the environmental footprint by minimizing solvent usage and waste generation. pharmasalmanac.comcetjournal.it It facilitates a more streamlined, end-to-end continuous manufacturing process, reducing capital and operating costs. pharmasalmanac.compharmafeatures.com
Evaluation of Atom Economy and Reaction Efficiency in this compound Production
Green chemistry principles are integral to modern synthetic design, emphasizing the need to minimize waste and maximize efficiency. syrris.com Several metrics are used to evaluate the "greenness" of a chemical process, with atom economy and process mass intensity (PMI) being among the most important. chemanager-online.comscispace.com
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.com The formula is:
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net
Addition and rearrangement reactions are ideal, with a theoretical AE of 100%, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. scranton.edu
Process Mass Intensity (PMI) provides a more holistic view of a process by considering all materials used, including reactants, solvents, reagents, and process water, relative to the mass of the final product. rsc.org
PMI = Total Mass in a Process / Mass of Product chemanager-online.com
The pharmaceutical industry often has high PMI values (and correspondingly high E-Factors, where E-Factor = PMI - 1), typically ranging from 25 to over 100, due to complex, multi-step syntheses. syrris.comchemanager-online.com
For the production of this compound, evaluating the atom economy of each step is crucial for designing a sustainable synthesis. For example, in the initial chlorination of 2-aminopyridine, the choice of chlorinating agent significantly impacts the atom economy.
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Reaction: C₅H₆N₂ + Cl₂ → C₅H₅ClN₂ + HCl | |||
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Reactant |
| Chlorine | Cl₂ | 70.90 | Reactant |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
| Atom Economy Calculation | (128.56 / (94.12 + 70.90)) * 100 = 77.9% |
2 Amino 1 5 Chloropyridin 2 Yl Ethan 1 Ol As a Versatile Chiral Building Block and Ligand Precursor
Utilization in the Synthesis of Complex Organic Architectures
Chiral 1,2-amino alcohols are recognized as privileged scaffolds in the synthesis of numerous biologically active molecules and complex natural products. researchgate.netnih.gov The inherent chirality and the presence of two reactive functional groups, an amino and a hydroxyl group, allow for the stereocontrolled introduction of new functionalities and the construction of intricate molecular frameworks. While specific examples detailing the use of 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol in the total synthesis of complex natural products are not extensively documented in publicly available research, its structural motifs are present in a variety of medicinally relevant compounds. The principles of asymmetric synthesis suggest that this chiral building block can be employed to create key stereocenters in the early stages of a synthetic route, which are then elaborated to the final complex target. nih.govgrantome.com For instance, chiral amino alcohols are crucial precursors for the synthesis of chiral auxiliaries, such as Evans oxazolidinones, which guide stereoselective alkylation and aldol (B89426) reactions, fundamental transformations in the assembly of complex molecules. wikipedia.orgsigmaaldrich.comtcichemicals.com
Precursor for Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound serves as an excellent precursor for a variety of chiral ligands due to its bidentate nature and the presence of a modifiable pyridine (B92270) ring.
Bisoxazoline (BOX) and Pyridine-bisoxazoline (PyBOX) ligands are a class of C2-symmetric chiral ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. wikipedia.orgchemeurope.com The synthesis of these ligands generally involves the cyclization of a 2-amino alcohol with a suitable dicarboxylic or dinitrile compound. wikipedia.org The chirality of the resulting ligand is directly derived from the enantiopure amino alcohol precursor.
The general synthetic route to PyBOX ligands from a chiral amino alcohol is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| 2,6-Pyridinedicarbonitrile | Chiral 2-Amino Alcohol (2 equiv.) | Zinc Trifluoromethanesulfonate (catalytic) | Chiral PyBOX Ligand |
The amino and hydroxyl groups of this compound can act as a bidentate chelating unit for a variety of transition metals. researchgate.netnih.gov This chelation can stabilize the metal center and create a chiral environment, which is essential for asymmetric catalysis. Transition metal complexes bearing chiral amino alcohol-derived ligands have been successfully employed in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions.
The coordination of the amino alcohol to a metal center can be represented as follows:
| Metal Precursor | Chiral Amino Alcohol | Resulting Complex |
|---|---|---|
| [M(L)n] | This compound | Chiral Metal-Amino Alcohol Complex |
The specific nature of the metal and other ligands present in the complex would determine its catalytic properties. The 5-chloropyridin-2-yl moiety can further influence the electronic and steric environment around the metal center, providing a handle for fine-tuning the catalyst's performance. mdpi.comchiba-u.jp
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. baranlab.org The amino group of this compound makes it a suitable component for isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.orgresearchgate.netnih.govnih.gov
In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a carbonyl compound, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. The chirality of the amino alcohol would be incorporated into the product, potentially inducing diastereoselectivity in the reaction.
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Product |
|---|---|---|---|---|
| This compound | Aldehyde/Ketone | R-COOH | R'-NC | Chiral α-acylamino carboxamide |
The resulting complex products from such MCRs, bearing the chloropyridine moiety and a stereocenter, could be of interest for medicinal chemistry and drug discovery programs.
Exploration in the Synthesis of Scaffolds for Chemical Probe Development
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. chemicalprobes.orgbohrium.com The development of novel scaffolds is crucial for creating probes with high potency and selectivity. The this compound scaffold, with its defined stereochemistry and multiple points for diversification, represents an attractive starting point for the synthesis of libraries of compounds for chemical probe development.
For example, the pyridine nitrogen and the amino group can be functionalized to introduce different substituents, while the hydroxyl group can be used as a handle for attaching reporter tags or other functionalities. The chlorosubstituent on the pyridine ring can also be a site for further chemical modification through cross-coupling reactions. This modularity allows for the systematic exploration of the structure-activity relationship and the optimization of binding to a target protein, such as a kinase. nih.govresearchgate.net
| Functional Group | Potential Modification |
|---|---|
| Amino Group | Acylation, Alkylation, Sulfonylation |
| Hydroxyl Group | Etherification, Esterification, Linker Attachment |
| Pyridine Ring | Cross-coupling reactions at the chloro-position |
Theoretical and Computational Studies on 2 Amino 1 5 Chloropyridin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the molecular and electronic properties of organic compounds like 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol. These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.
Detailed research findings on related substituted pyridines demonstrate that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict geometric parameters like bond lengths and angles. For the title compound, calculations would reveal the planarity of the pyridine (B92270) ring and the specific bond lengths and angles of the amino alcohol side chain. The electronic properties of substituted pyridines are significantly influenced by the nature and position of substituents. nih.govias.ac.inresearcher.life Computational studies on halo-substituted pyridines have shown that halogen atoms can alter the electron density distribution and the energies of the frontier molecular orbitals. mostwiedzy.pl
Key electronic properties that would be calculated for this compound include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting sites of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, offering a deeper understanding of bonding and stability.
| Calculated Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Mulliken and Natural Population Analysis | Quantifies the charge distribution on each atom. |
Conformational Analysis and Stereochemical Preferences
The ethanolamine (B43304) side chain of this compound allows for significant conformational flexibility due to rotation around the C-C and C-O single bonds. Conformational analysis is essential for identifying the most stable three-dimensional structures of the molecule, which in turn govern its biological activity and physical properties.
Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search of the conformational space. For acyclic molecules, Newman projections are often used to visualize different conformations, such as staggered and eclipsed forms. chemistrysteps.com Studies on ethanolamine and its derivatives have shown strong preferences for specific conformations, often influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups. researchgate.netnih.gov The relative energies of different conformers can be calculated to determine the global minimum energy structure and the populations of other low-energy conformers at a given temperature.
Furthermore, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R) and (S). Computational studies can be employed to investigate the stereochemical preferences and to calculate properties that might differentiate the enantiomers, such as their interaction with other chiral molecules.
| Computational Method | Application to this compound |
|---|---|
| Potential Energy Surface (PES) Scan | Systematically explores the energy landscape as a function of dihedral angle rotation to identify stable conformers. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule over time to explore accessible conformations in a solvent environment. |
| Calculation of Vibrational Frequencies | Confirms that identified conformers are true energy minima and provides theoretical infrared and Raman spectra. |
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
For instance, the reaction of β-amino alcohols with reagents like thionyl chloride has been investigated computationally to understand the formation of different products. researchgate.net Such studies can determine the activation energies for competing reaction pathways, providing insights into reaction kinetics and selectivity. nih.govrsc.org The role of catalysts in reactions involving amino alcohols can also be modeled, explaining how a catalyst can lower the activation energy and influence the reaction outcome. nih.govrsc.org
A computational study of a reaction involving this compound would typically involve:
Locating Stationary Points: Optimization of the geometries of reactants, products, and any intermediates.
Transition State Searching: Identifying the highest energy point along the reaction coordinate that connects reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the desired reactants and products.
Calculation of Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.
In Silico Design Principles for Derivatives and Catalytic Systems
The insights gained from computational studies of this compound can be leveraged for the in silico design of new derivatives with desired properties. For example, if the goal is to enhance a particular biological activity, computational methods can be used to predict how modifications to the molecular structure would affect its interaction with a biological target. auctoresonline.orgtandfonline.commalariaworld.org
This process often involves Quantitative Structure-Activity Relationship (QSAR) studies, where correlations are sought between calculated molecular descriptors and experimentally observed activity. Molecular docking simulations can be used to predict the binding mode and affinity of the molecule and its derivatives to a protein active site. mdpi.com
Furthermore, computational methods can aid in the design of catalytic systems that utilize this compound or its derivatives as ligands. By understanding the electronic and steric properties of the ligand, it is possible to design catalysts with improved activity, selectivity, and stability for specific chemical transformations. princeton.edunih.gov
| Design Goal | Computational Approach | Example Application |
|---|---|---|
| Enhanced Biological Activity | Molecular Docking, 3D-QSAR | Designing derivatives with improved binding to a target enzyme. mdpi.com |
| Modified Physicochemical Properties | Calculation of properties like logP, solubility | Designing derivatives with better drug-like properties. auctoresonline.org |
| Improved Catalytic Performance | DFT modeling of catalytic cycles | Designing ligands for metal complexes with enhanced catalytic activity. princeton.edu |
Advanced Analytical Methodologies for the Research and Characterization of 2 Amino 1 5 Chloropyridin 2 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Amino-1-(5-chloropyridin-2-YL)ethan-1-OL. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecule.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton attached to the chlorine-bearing carbon (C5) and the protons at positions C3 and C4 would exhibit characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. The methine proton of the ethanolamine (B43304) side chain (-CH(OH)-) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons (-CH₂-). These methylene protons, being diastereotopic due to the adjacent chiral center, may present as complex multiplets. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the nitrogen and the carbon bearing the chlorine atom having characteristic chemical shifts. The carbons of the ethanolamine side chain, the carbinol carbon (-CH(OH)-) and the methylene carbon (-CH₂-), would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 8.5 | d, dd |
| -CH(OH)- | 4.5 - 5.5 | m |
| -CH₂-NH₂ | 2.8 - 3.5 | m |
| -OH | Variable | br s |
| -NH₂ | Variable | br s |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. Using soft ionization techniques such as Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
The fragmentation of the molecule under tandem mass spectrometry (MS/MS) conditions can provide valuable structural insights. Common fragmentation pathways for this type of molecule would include the loss of water (H₂O) from the protonated molecule, as well as cleavage of the C-C bond in the ethanolamine side chain. The fragmentation of the pyridine ring can also be observed, providing further confirmation of the structure. For instance, a characteristic fragmentation pattern for similar phenethylamine (B48288) derivatives involves the loss of NH₃. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
Chiral Chromatography (e.g., SFC, HPLC) for Enantiomeric Excess Determination
As this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they may exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for determining the enantiomeric excess (e.e.) of this compound.
These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino alcohols. The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), isopropanol) for HPLC, or supercritical CO₂ with an alcohol co-solvent for SFC, is critical for achieving optimal resolution. The separated enantiomers are detected by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess. SFC is often favored for its faster analysis times and reduced solvent consumption.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
While solution-state techniques like NMR provide information about the connectivity of a molecule, X-ray crystallography offers a definitive method for determining its three-dimensional structure in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine its absolute configuration, provided a suitable crystal can be grown and a heavy atom is present or can be introduced.
The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. The pyridine nitrogen can also act as a hydrogen bond acceptor. Understanding these solid-state interactions is important for comprehending the physical properties of the compound, such as its melting point and solubility.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The IR spectrum would show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
The stretching vibrations of the O-H and N-H bonds would appear as broad bands in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the aliphatic side chain would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol and the C-N stretching of the amine would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-Cl stretching vibration would also be present at lower wavenumbers.
Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3500 (broad) |
| N-H (amine) | Stretching | 3200 - 3500 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=N, C=C (pyridine) | Stretching | 1400 - 1600 |
| C-O (alcohol) | Stretching | 1050 - 1260 |
| C-N (amine) | Stretching | 1020 - 1250 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.
Emerging Research Avenues and Future Perspectives in 2 Amino 1 5 Chloropyridin 2 Yl Ethan 1 Ol Chemistry
Sustainable Synthetic Strategies for Pyyridyl Amino Alcohols
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For pyridyl amino alcohols, research is moving away from traditional multi-step processes that often require harsh conditions and generate significant waste. Current efforts in green chemistry focus on acceptorless dehydrogenative coupling (ADC) reactions, which are highly atom-economical.
Recent strategies have demonstrated the synthesis of pyridines from amino alcohols and secondary alcohols catalyzed by robust cobalt-silicon/carbon-nitrogen catalysts, a method that exemplifies a sustainable, atom-economical approach. researchgate.net Another innovative one-step synthesis of substituted pyridines involves the coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex, which liberates only hydrogen gas as a byproduct. nih.gov Furthermore, microwave-assisted synthesis is recognized as a green chemistry tool, enabling one-pot multicomponent reactions that offer excellent yields, pure products, and significantly shorter reaction times. nih.govacs.org The "hydrogen borrowing" strategy, which involves the metal-catalyzed dehydrogenation of an alcohol to an intermediate carbonyl compound that then reacts with an amine, is another key area of sustainable amine synthesis. rsc.org
Future research will likely focus on adapting these sustainable methodologies for the specific synthesis of 2-Amino-1-(5-chloropyridin-2-yl)ethan-1-ol, aiming to improve efficiency, reduce waste, and utilize renewable resources.
Development of Novel Catalytic Transformations Mediated by this compound Derived Ligands
The bifunctional nature of pyridyl amino alcohols, containing both a nitrogen atom for hemilabile coordination and an oxygen atom for covalent bonding, makes them excellent candidates for ligands in transition metal catalysis. mdpi.com These ligands can form stable and highly active chiral complexes with various transition metals, proving effective in asymmetric synthesis. mdpi.com
Research has shown that chiral pyridyl alcohols are crucial in constructing chiral transition metal catalysts for asymmetric reactions. mdpi.com For instance, novel chiral ligands derived from β-amino alcohols have been successfully used to catalyze the enantioselective addition of diethylzinc to aromatic aldehydes, yielding secondary alcohols with high enantiomeric excess. capes.gov.br Similarly, amino alcohols have been employed as ligands in nickel-catalyzed Suzuki cross-coupling reactions of unactivated alkyl halides with arylboronic acids. organic-chemistry.org Copper(II) complexes with pyridinyl alcohol ligands have also demonstrated catalytic activity in the selective oxidation of n-octane. researchgate.net
For this compound, future work will involve synthesizing novel ligands derived from its structure and evaluating their efficacy in a range of catalytic transformations, including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The electronic effect of the chloro- substituent on the pyridine (B92270) ring could offer unique reactivity and selectivity profiles for these new catalysts.
| Catalyst System | Reaction Type | Substrates | Key Finding |
| Nickel/Amino alcohol | Suzuki Cross-Coupling | Unactivated primary and secondary alkyl halides, arylboronic acids | Effective for a broad range of previously challenging substrates. organic-chemistry.org |
| Chiral Ligands from β-amino alcohols / Diethylzinc | Enantioselective Addition | Aromatic aldehydes | Provides (R)-secondary alcohols in up to 98.3% enantiomeric excess. capes.gov.br |
| Pyridinyl Alcohol Cu(II) Complexes | Selective Oxidation | n-octane | Yields of up to 25% towards C8 oxygenates with high selectivity. researchgate.net |
| Ruthenium Carbene with Pyridinyl Alcoholato Ligands | Olefin Metathesis | 1-octene | Increased thermal stability and activity of the catalyst. mdpi.com |
Application in Complex Chemical Biology Probes and Advanced Materials
The unique structure of pyridyl amino alcohols makes them valuable scaffolds for developing molecules with specific biological or material properties. While direct applications of this compound in these areas are not yet documented, the broader class of compounds serves as a blueprint for potential uses.
In chemical biology, the ability to chelate metals and participate in specific molecular interactions could allow for the design of probes to study biological systems. For example, polydentate N,O-ligands are used to synthesize technetium-99m complexes for potential radiopharmaceutical applications in heart and brain imaging. mdpi.com
In materials science, pyridyl-containing compounds are integral to the development of polymers and metal-organic frameworks (MOFs). The ligands can influence the structure and properties of these materials, leading to applications in areas like catalysis, gas storage, and sensing. researchgate.net Future research could explore the incorporation of this compound into novel polymers or as a component in functional materials where its specific steric and electronic properties can be exploited.
Leveraging Artificial Intelligence and Machine Learning for Accelerated Discovery in its Chemical Space
For the chemical space surrounding this compound, AI can be employed in several ways:
De Novo Design : Generative models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can design novel molecules with desired properties based on the pyridyl amino alcohol scaffold. nih.govastrazeneca.comnih.gov
Property Prediction : ML algorithms can be trained to predict the physicochemical, biological, and catalytic properties of derivatives, allowing for rapid virtual screening of large compound libraries. astrazeneca.comnih.gov
Synthesis Planning : AI tools can analyze existing chemical literature to propose novel and efficient synthetic pathways for this compound and its analogs, potentially highlighting more sustainable or cost-effective routes. digitellinc.com
By integrating AI and ML into the research workflow, scientists can more effectively explore the chemical space of this compound, accelerating the development of new catalysts, probes, and materials. astrazeneca.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
